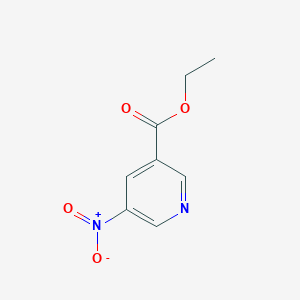

Ethyl-5-Nitronicotinat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Ethyl 5-nitro-nicotinate and related compounds has been explored through various methods. A novel synthesis approach has been documented for similar nicotinate esters, where innovative reaction mechanisms and conditions have been employed to achieve desired products with high specificity and yield. For example, a novel ethyl nicotinate derivative was synthesized and its structure was determined through comprehensive analyses including X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC–MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy, proposing a reaction mechanism for its formation (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure and crystallography of ethyl nicotinate derivatives have been extensively studied. Techniques such as X-ray crystallography have been pivotal in understanding the bond lengths, molecular conformations, and crystal structures of these compounds, highlighting differences and similarities that significantly impact their chemical behavior and applications (Cobo et al., 2008).

Chemical Reactions and Properties

Ethyl 5-nitro-nicotinate undergoes various chemical reactions, demonstrating its reactivity and potential as a precursor for further chemical synthesis. For instance, the reaction of nicotinoyl chloride with ethylene glycol mononitrate yielded a previously unknown ester, which was then used as a ligand in reactions with palladium chloride to prepare new complexes. These reactions are critical in understanding the functional capabilities and potential applications of Ethyl 5-nitro-nicotinate (Fedorov et al., 1998).

Wissenschaftliche Forschungsanwendungen

Antioxidative und Anti-Aging Anwendungen

Nicotinamid, ein Derivat der Nicotinsäure, wurde als Antioxidans identifiziert und wird in Hautpflegeprodukten zur Kontrolle von Hautalterung und Pigmentierung eingesetzt . Ethyl-5-Nitronicotinat, als Nicotinsäurederivat, könnte ähnliche Eigenschaften aufweisen und potenziell für die Entwicklung von Hautpflegeprodukten verwendet werden.

Pigmentationskontrolle

Nicotinamid wurde als Hemmstoff des Pigmentierungsprozesses in der Haut identifiziert . Aufgrund der strukturellen Ähnlichkeit könnte this compound potenziell hinsichtlich seiner Auswirkungen auf die Hautpigmentierung untersucht werden.

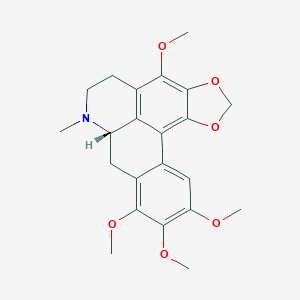

3. Synthese von chiralen gesättigten Ringsystemen Ethylnicotinat wurde bei der enantioselektiven Synthese von chiralen gesättigten Ringsystemen mit Piperidin oder Cyclohexan verwendet . Aufgrund seiner ähnlichen Struktur könnte this compound auch in ähnlichen chemischen Reaktionen verwendet werden.

Industrielle Produktion von Nicotinsäure

this compound könnte potenziell als Ausgangsmaterial für die industrielle Produktion von Nicotinsäure verwendet werden . Nicotinsäure, auch bekannt als Niacin, ist eine Form von Vitamin B3 und hat verschiedene Anwendungen in der Medizin und Industrie.

Zukünftige Richtungen

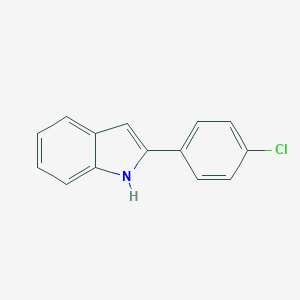

While specific future directions for Ethyl 5-nitro-nicotinate are not available, indole derivatives, which are structurally similar, have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Wirkmechanismus

Target of Action

Ethyl 5-nitro-nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of niacin and its derivatives are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system .

Mode of Action

Nicotine acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . Methyl nicotinate, on the other hand, is thought to involve peripheral vasodilation

Biochemical Pathways

Three pathways have been identified: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve a series of enzymatic reactions that break down nicotine into simpler compounds . It’s possible that Ethyl 5-nitro-nicotinate may be metabolized through similar pathways.

Pharmacokinetics

Nicotine is rapidly absorbed and distributed throughout the body . It’s metabolized in the liver and excreted in the urine . The bioavailability of Ethyl 5-nitro-nicotinate could be influenced by similar factors, including absorption rate, distribution pattern, metabolic stability, and excretion rate.

Result of Action

Nicotine stimulates neurons and ultimately blocks synaptic transmission . Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application

Biochemische Analyse

Biochemical Properties

As a derivative of nicotinic acid, it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of niacin

Cellular Effects

The specific cellular effects of Ethyl 5-nitro-nicotinate are currently unknown. Given its structural similarity to niacin, it may influence cell function in a manner similar to this vitamin. Niacin plays a crucial role in cellular metabolism, impacting cell signaling pathways, gene expression, and metabolic processes

Molecular Mechanism

The molecular mechanism of action of Ethyl 5-nitro-nicotinate is not well-studied. It may exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression. These hypotheses are based on the known actions of niacin and its derivatives .

Metabolic Pathways

Ethyl 5-nitro-nicotinate may be involved in metabolic pathways related to niacin metabolism . Niacin is involved in the synthesis of NAD+, a crucial cofactor in cellular metabolism

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

ethyl 5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-7(10(12)13)5-9-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCBVKXZBZVCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535091 | |

| Record name | Ethyl 5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1462-89-1 | |

| Record name | 3-Pyridinecarboxylic acid, 5-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

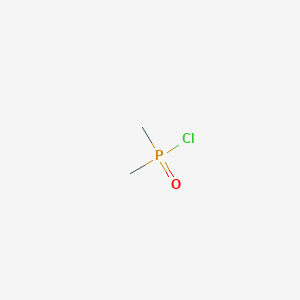

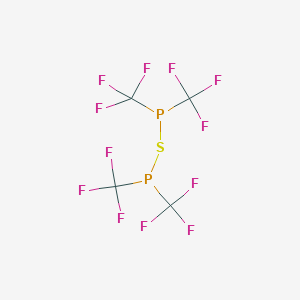

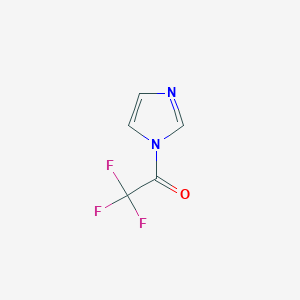

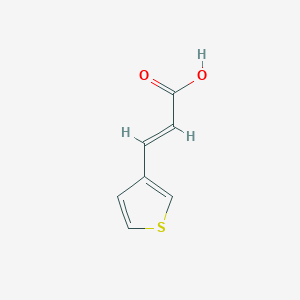

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

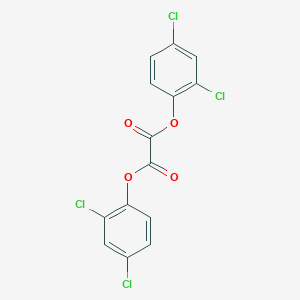

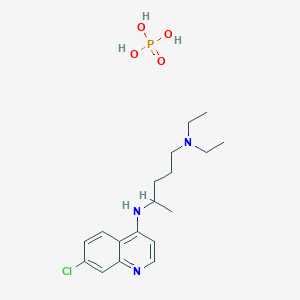

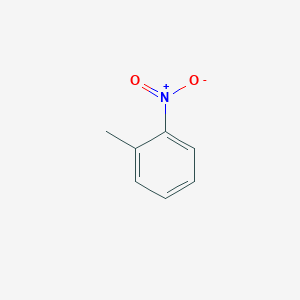

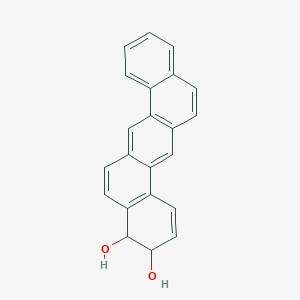

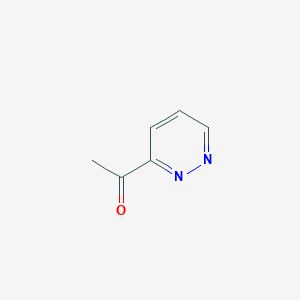

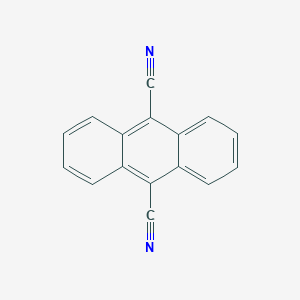

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.